

What is a comparative study of the structural properties of sulfate and disulfate?

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Compound of Interest		
Compound Name:	Disulfate ion	
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A Comparative Guide to the Structural Properties of Sulfate and Disulfate

This guide provides a detailed comparison of the structural properties of sulfate (SO_4^{2-}) and disulfate ($S_2O_7^{2-}$) ions, intended for researchers, scientists, and professionals in drug development. The information presented is supported by experimental data from crystallographic and spectroscopic studies.

Introduction

Sulfate and disulfate are oxoanions of sulfur with significant roles in various chemical and biological processes. While both are fundamental anions, their structural differences lead to distinct chemical behaviors and functionalities. Understanding these structural nuances is crucial for applications ranging from inorganic synthesis to the design of sulfate-mimicking drugs.

Structural Comparison

The sulfate ion exhibits a highly symmetrical tetrahedral geometry with the sulfur atom at the center.[1][2] In contrast, the **disulfate ion**, also known as pyrosulfate, is formed by the condensation of two sulfate units sharing a common oxygen atom, resulting in a structure with two corner-sharing tetrahedra.[3]

Data Presentation



The following table summarizes the key structural parameters for the sulfate and **disulfate ion**s, derived from experimental data.

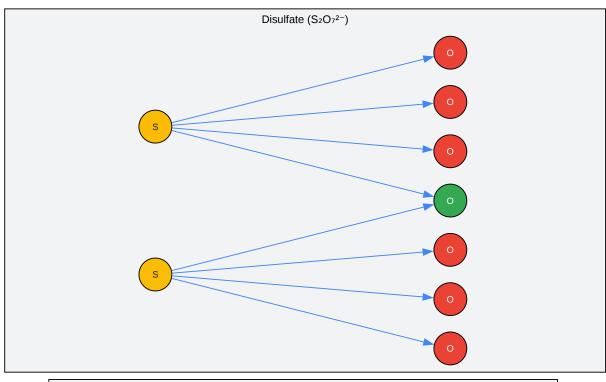
Structural Parameter	Sulfate (SO ₄ ²-)	Disulfate (S ₂ O ₇ ^{2–}) in K ₂ S ₂ O ₇
General Geometry	Tetrahedral	Two corner-sharing tetrahedra
S-O Bond Length	~149 pm (all S-O bonds are equivalent)[1][2]	Terminal S-O: ~143 pm Bridging S-O: ~160 pm[1]
O-S-O Bond Angle	~109.5°	Varies depending on the specific angle within the tetrahedra
S-O-S Bond Angle	Not Applicable	~125°[1]
Symmetry	Td	C ₂ v (in its most symmetric conformation)
Sulfur Oxidation State	+6[1][2]	+6[3]

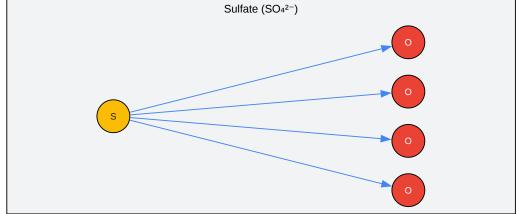
Visualization of Structures

The structural differences between the sulfate and disulfate ions are illustrated below.



Structural Comparison of Sulfate and Disulfate Ions





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Caption: Ball-and-stick models of sulfate and disulfate ions.

Experimental Protocols



The structural parameters presented in this guide are primarily determined by single-crystal X-ray diffraction and corroborated by spectroscopic techniques such as Raman spectroscopy.

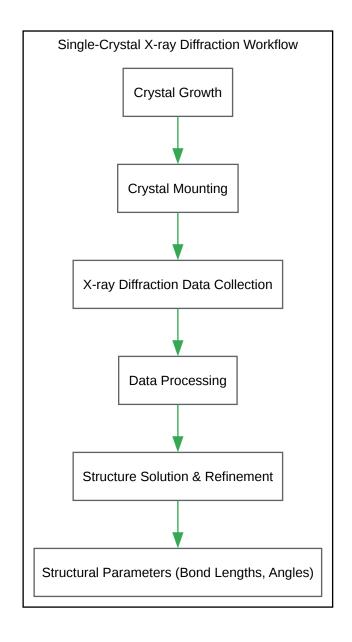
Single-Crystal X-ray Diffraction

This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of a crystalline solid.

Methodology:

- Crystal Growth: High-quality single crystals of a sulfate or disulfate salt are grown. This is a
 critical step, often achieved by slow evaporation of a saturated solution, cooling of a
 saturated solution, or vapor diffusion. For optimal results, crystals should be transparent,
 have smooth faces, and be approximately 0.1-0.3 mm in size.
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å) is directed at the crystal. The crystal is rotated through various angles, and the diffraction pattern of the X-rays is recorded by a detector.
- Data Processing: The collected diffraction intensities are processed to correct for experimental factors.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.





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Caption: Workflow for determining crystal structure.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules, which are sensitive to bond strengths and molecular symmetry.

Methodology:

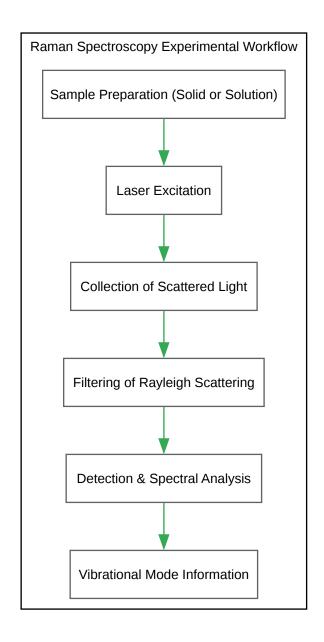






- Sample Preparation: Solid samples of sulfate or disulfate salts are typically analyzed as fine powders. Aqueous solutions can also be studied directly, as water is a weak Raman scatterer.
- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., Nd:YAG at 532 nm), a sample holder, and a sensitive detector (like a CCD) is used.
- Data Acquisition: The laser beam is focused on the sample. The scattered light is collected, and the Rayleigh scattering (elastically scattered light at the same frequency as the laser) is filtered out. The remaining Raman scattered light is dispersed by a grating and detected.
- Spectral Analysis: The resulting Raman spectrum shows peaks corresponding to the vibrational modes of the anion. For the tetrahedral sulfate ion, the symmetric stretching mode (v1) appears as a very strong, sharp peak around 981 cm⁻¹. In the less symmetric disulfate ion, this region becomes more complex, and characteristic peaks for the S-O-S bridge can be observed.





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Caption: Raman spectroscopy experimental workflow.

Conclusion

The sulfate and **disulfate ions**, while both being fundamental sulfur oxoanions, exhibit distinct structural properties. The highly symmetric tetrahedral structure of sulfate contrasts with the condensed, less symmetric structure of disulfate. These differences in bond lengths and angles, as determined by X-ray crystallography and Raman spectroscopy, are fundamental to



their respective chemical properties and reactivity. This guide provides a concise, data-driven comparison to aid researchers in understanding and utilizing these important chemical species.

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